![molecular formula C11H9ClN2S B1517083 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline CAS No. 1019363-62-2](/img/structure/B1517083.png)
3-Chloro-2-(pyridin-2-ylsulfanyl)aniline
Overview
Description
“3-Chloro-2-(pyridin-2-ylsulfanyl)aniline” is a chemical compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-(pyridin-2-ylsulfanyl)aniline” consists of an aniline group (a benzene ring attached to an amino group), a chlorine atom, and a pyridin-2-ylsulfanyl group .Chemical Reactions Analysis
While specific chemical reactions involving “3-Chloro-2-(pyridin-2-ylsulfanyl)aniline” are not available, anilines are known to undergo a variety of reactions. For instance, they can participate in reactions to form polyaniline derivatives .Physical And Chemical Properties Analysis
“3-Chloro-2-(pyridin-2-ylsulfanyl)aniline” is a compound with a molecular weight of 236.72 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Scientific Research Applications
Conductive Polymers
3-Chloro-2-(pyridin-2-ylsulfanyl)aniline has been investigated for its role in the synthesis of conductive polymers. For example, studies on polyaniline (PANI) and polypyrrole have shown that these materials can be synthesized through oxidative polymerization, which involves the use of aniline as a precursor. Such polymers display conductive properties that are useful for applications in alternative energy sources, non-linear optics, and as media for erasable optical information storage (Gospodinova & Terlemezyan, 1998).
Electrochemical Applications
Electrochemical polymerization of aniline in protic ionic liquids has been demonstrated, highlighting the potential of 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline derivatives in improving the electrochemical performance of polyaniline (PANI). This approach simplifies the synthesis process and enhances the material's applicability in energy storage devices (Shen & Huang, 2018).
Photophysics and Electroluminescence
The compound and its derivatives have been explored for their photophysical properties and potential applications in electroluminescence. Research on tetradentate bis-cyclometalated platinum complexes incorporating pyridinyl-aniline ligands demonstrates their high luminescence and suitability for use in organic light-emitting diode (OLED) devices, which are critical for developing efficient and durable display and lighting technologies (Vezzu et al., 2010).
Antimicrobial Applications
Novel compounds synthesized from 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline have been studied for their antimicrobial activities. For instance, a novel compound showed higher antimicrobial activity compared to its metal complexes, indicating the potential of such derivatives in developing new antimicrobial agents (Patel, Patel, & Patel, 2011).
Corrosion Inhibition
Derivatives of 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating their potential as effective corrosion inhibitors. This has implications for protecting industrial materials and infrastructure from corrosive damage (Xu et al., 2015).
properties
IUPAC Name |
3-chloro-2-pyridin-2-ylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECVIIDKHSLJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(pyridin-2-ylsulfanyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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